3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Vue d'ensemble

Description

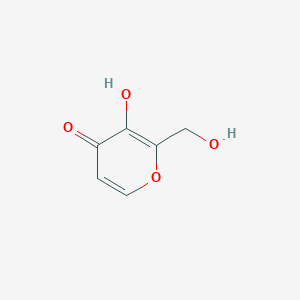

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound belonging to the pyranone family It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, with hydroxymethyl and hydroxy groups attached to the second and third carbon atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a dihydroxyacetone derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-Carboxymethyl-3-hydroxy-pyran-4(1H)-one.

Reduction: 2-Hydroxymethyl-3-hydroxy-hexane.

Substitution: 2-Acylmethyl-3-hydroxy-pyran-4(1H)-one.

Applications De Recherche Scientifique

Introduction to 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

This compound, also known as a derivative of maltol, is a compound with significant applications across various fields including pharmaceuticals, food technology, and materials science. This article explores its chemical properties, synthesis methods, and diverse applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C6H8O4

- Molecular Weight : 144.12 g/mol

- CAS Number : 6380-97-8

- IUPAC Name : 5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one

Structure

The compound features a pyran ring with hydroxymethyl and hydroxyl functional groups that contribute to its reactivity and solubility characteristics.

Spectroscopic Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) are essential for characterizing this compound. For instance, the NMR spectra provide insights into the environment of hydrogen atoms in the molecule, which is crucial for understanding its reactivity and interactions.

Pharmaceutical Applications

This compound has been investigated for its potential in drug formulation and delivery systems:

- Magnesium Supplementation : A study demonstrated the formation of magnesium maltol complexes that enhance magnesium delivery through oral administration. This method shows promise for treating conditions like hypomagnesemia effectively at lower costs .

| Application Area | Description | Reference |

|---|---|---|

| Drug Formulation | Used in magnesium delivery systems | |

| Flavor Enhancer | Acts as a flavoring agent in pharmaceuticals |

Food Technology

In the food industry, this compound is recognized for its flavor-enhancing properties:

- Flavor Enhancement : It is commonly used to improve the taste of various food products, particularly in baked goods and beverages. It can enhance sweetness perception while allowing for reduced sugar content .

| Application Area | Description | Reference |

|---|---|---|

| Flavoring Agent | Enhances sweetness and flavor in foods | |

| Food Additive | Safe for use in animal feed |

Material Science

The compound's properties make it suitable for applications in material science:

- Synthesis of Carboxylic Acid Derivatives : It is utilized in the synthesis of various carboxylic acid derivatives, which are important intermediates in organic synthesis .

Cosmetic Industry

In cosmetics, it serves as a fragrance component due to its pleasant odor profile reminiscent of caramel and cotton candy:

- Fragrance Component : Its use in cosmetics enhances product appeal through improved scent profiles .

Case Study 1: Magnesium Maltol Complexes

A study published on magnesium maltol complexes highlighted their effectiveness in improving magnesium absorption. The research involved synthesizing magnesium maltol by reacting maltol with citric acid and magnesium oxide, demonstrating significant cellular uptake of magnesium .

Case Study 2: Flavor Enhancement in Baked Goods

Research evaluating the use of maltol as a flavor enhancer showed that it could reduce sugar content by up to 15% while maintaining sweetness levels in baked products. This application is particularly beneficial for health-conscious consumers looking to reduce sugar intake without compromising taste .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxymethyl-3-hydroxy-pyran-2-one

- 2-Hydroxymethyl-3-hydroxy-pyran-5(1H)-one

- 2-Hydroxymethyl-3-hydroxy-pyran-6(1H)-one

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties

Activité Biologique

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid, is a naturally occurring compound with significant biological activities. This article explores its antimicrobial, antioxidant, anticancer, and other pharmacological properties, supported by various studies and data.

1. Chemical Structure and Properties

Kojic acid is a pyranone derivative characterized by the following chemical structure:

It is soluble in water and exhibits a range of functional groups that contribute to its biological activity.

2. Antimicrobial Activity

Kojic acid has demonstrated notable antimicrobial properties against various pathogens. A study synthesized several derivatives of kojic acid and evaluated their antimicrobial activities using the microdilution broth method. The Minimum Inhibitory Concentration (MIC) values were determined against both bacterial and fungal strains.

Antimicrobial Efficacy Table

| Compound | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) |

|---|---|---|---|---|---|

| Kojic Acid | 256 | 256 | 128 | 128 | 128 |

| New Derivative 1 | 128 | 128 | 64 | 64 | 32 |

| New Derivative 2 | 256 | 256 | 256 | 128 | 64 |

This table highlights the comparative efficacy of kojic acid against standard pathogens, indicating its potential as an antimicrobial agent .

3. Antioxidant Activity

Kojic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is particularly beneficial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

4. Anticancer Properties

Recent studies have shown that kojic acid possesses significant anticancer activity. It has been found to inhibit the proliferation of cancer cells, such as human breast cancer (MCF-7) and colorectal carcinoma (CT26). The mechanism involves inducing apoptosis through the mitochondrial pathway, which activates caspases and leads to cell death .

Anticancer Activity Overview

- Cell Lines Tested : MCF-7, CT26

- Mechanism : Induction of apoptosis via caspase activation

- Effects : Dose-dependent reduction in cell viability

5. Other Biological Activities

Kojic acid also shows potential in other areas:

- Antibiofilm Activity : It inhibits biofilm formation in bacteria, which is crucial for preventing chronic infections.

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in reducing seizure frequency .

- Pesticidal Activity : Certain derivatives exhibit insecticide and herbicide effects, making them useful in agricultural applications .

Case Studies

- Antimicrobial Study : A study synthesized new derivatives of kojic acid with enhanced antimicrobial properties compared to standard antibiotics. These derivatives showed lower MIC values against resistant strains of bacteria .

- Antioxidant Assessment : In vitro assays demonstrated that kojic acid significantly reduced lipid peroxidation in cellular models, supporting its use as a dietary supplement or therapeutic agent against oxidative damage .

- Cancer Research : Clinical studies indicated that patients with certain cancers exhibited improved outcomes when treated with formulations containing kojic acid due to its ability to enhance apoptosis in malignant cells .

Propriétés

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHHRUXIPJXZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432107 | |

| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-51-0 | |

| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research article [] investigates the reaction of a specific carbohydrate derivative, methyl 4,6-O-benzylidene-2-O-toluene-p-sulphonyl-α-D-ribo-hexopyranosid-3-ulose, with triethylamine-methanol. The formation of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, alongside other products, provides insights into the reactivity of the starting carbohydrate derivative and the potential for generating modified sugar molecules. The study focuses on understanding reaction mechanisms and product distribution rather than the specific properties or applications of this compound itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.